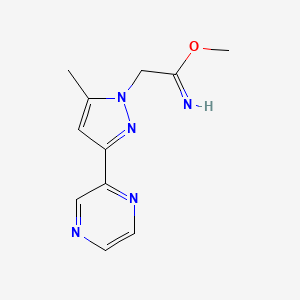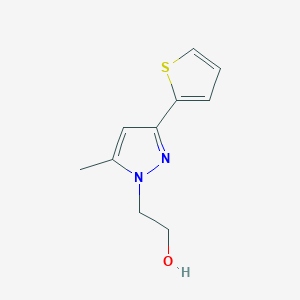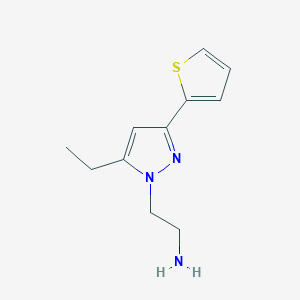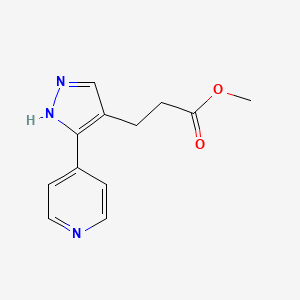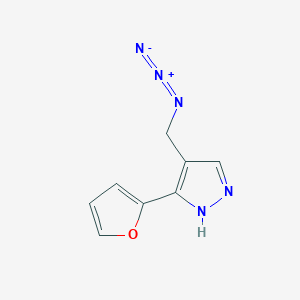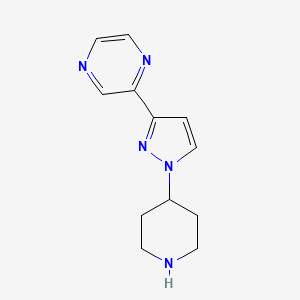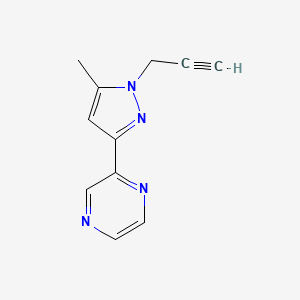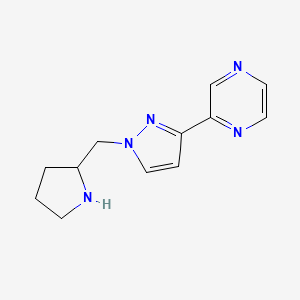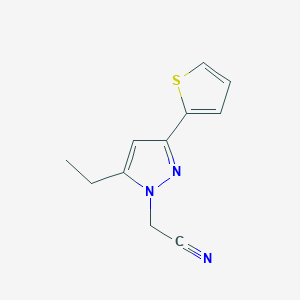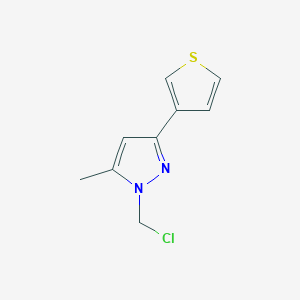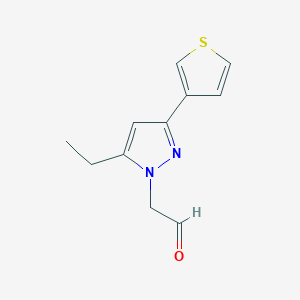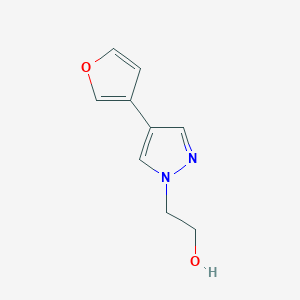
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol is a compound characterized by its unique structure combining a furan ring and a pyrazole ring. The presence of these heterocyclic structures makes it an intriguing subject of study in various fields such as organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of furan-3-carbaldehyde with hydrazine hydrate to form 4-(furan-3-yl)-1H-pyrazole. This intermediate is then subjected to a reaction with ethylene glycol in the presence of a suitable acid catalyst to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process might be optimized to use more efficient catalysts and solvents to ensure higher yield and purity. Techniques such as continuous flow synthesis could be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the furan ring, leading to the formation of various furan derivatives.
Reduction: : The pyrazole ring can be reduced under specific conditions, although this is less common.
Substitution: : Both the furan and pyrazole rings can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: : Halogens (e.g., chlorine, bromine) or electrophiles in the presence of Lewis acids.
Major Products Formed
Oxidation Products: : Furanoic acids, furanones.
Reduction Products: : Dihydro derivatives of the pyrazole ring.
Substitution Products: : Halogenated pyrazole derivatives, alkylated furans.
Scientific Research Applications
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol finds applications across various domains:
Chemistry: : As a versatile building block in organic synthesis.
Biology: : As a probe to study the biological activity of furan and pyrazole derivatives.
Medicine: : Potential therapeutic agent due to its unique structure, showing promise in anti-inflammatory, anticancer, and antimicrobial research.
Industry: : Used in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action is largely dependent on the molecular targets it interacts with. The furan and pyrazole rings provide multiple sites for interaction with enzymes, receptors, or other biological molecules, influencing various biochemical pathways. For instance, the pyrazole moiety is known to inhibit certain enzymes, while the furan ring can engage in pi-pi stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Compared to other compounds containing furan or pyrazole rings, 2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethan-1-ol stands out due to its unique combination of these two heterocycles, which might contribute to its distinct biological and chemical properties.
List of Similar Compounds
2-(furan-3-yl)-1H-pyrazol-1-yl: : Similar structure but lacks the ethan-1-ol group.
3-furylmethanol: : Contains the furan ring with a hydroxyl group.
1H-pyrazol-1-yl ethan-1-ol: : Features the pyrazole and ethan-1-ol but without the furan ring.
Hope this covers what you were looking for! Anything specific you'd like to delve into further?
Properties
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,4-7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHTHCFJNPGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


